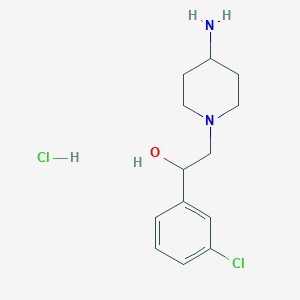

2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride is a chemical compound that features a piperidine ring, a chlorinated phenyl group, and an ethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: Amination reactions can be used to introduce the amino group onto the piperidine ring.

Attachment of the chlorinated phenyl group: This step may involve nucleophilic substitution reactions where the piperidine ring is reacted with a chlorinated benzene derivative.

Formation of the ethanol moiety: This can be achieved through reduction reactions or by using ethanol derivatives as starting materials.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or ketones.

Reduction: Reduction reactions can convert the chlorinated phenyl group to a non-chlorinated form or reduce the ethanol moiety to an alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alkanes or non-chlorinated phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential therapeutic applications:

- Antidepressant Activity : Similar piperidine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Properties : The chlorinated phenyl group may enhance binding affinity to dopamine receptors, potentially aiding in the treatment of schizophrenia and other psychotic disorders.

Biological Research

In biological contexts, 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride can be utilized to study:

- Biological Pathways : Its interactions with specific receptors and enzymes can elucidate mechanisms underlying various diseases.

- Drug Development : As a lead compound for synthesizing analogs with improved efficacy and safety profiles.

Industrial Applications

In the pharmaceutical industry, this compound can serve as:

- Intermediate in Synthesis : Used in the production of more complex pharmaceutical agents.

- Research Tool : For developing new drugs targeting similar pathways or mechanisms.

Case Study 1: Antidepressant Potential

A study investigating piperidine derivatives for antidepressant activity found that compounds similar to this compound exhibited significant serotonin reuptake inhibition, suggesting potential use in treating major depressive disorder (MDD) .

Case Study 2: Antipsychotic Activity

Research on chlorinated phenyl derivatives revealed their effectiveness in blocking dopamine D2 receptors, which is crucial for antipsychotic drug action. The presence of the piperidine structure may enhance this activity, indicating further exploration into its pharmacological profile .

Mechanism of Action

The mechanism of action of 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

2-(4-Amino-piperidin-1-yl)-1-phenyl-ethanol hydrochloride: Lacks the chlorinated phenyl group.

2-(4-Amino-piperidin-1-yl)-1-(3-methyl-phenyl)-ethanol hydrochloride: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorinated phenyl group in 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride may confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity.

Biological Activity

2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including a piperidine ring and a chlorinated phenyl group. This compound has potential applications in various biological contexts, particularly in drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-amino-piperidin-1-yl)-1-(3-chloro-phenyl)ethanol; hydrochloride, with the molecular formula C13H20ClN2O and a molecular weight of 291.22 g/mol. Its structure includes functional groups that may influence its biological activity, such as the amino group and the chlorinated aromatic ring.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-amino-piperidin-1-yl)-1-(3-chloro-phenyl)ethanol; hydrochloride |

| Molecular Formula | C13H20ClN2O |

| Molecular Weight | 291.22 g/mol |

| CAS Number | 89910-54-3 |

The biological activity of this compound is likely mediated through interactions with specific biological targets, such as receptors or enzymes. The presence of the amino group may facilitate binding to neurotransmitter receptors or other proteins involved in signaling pathways. Further experimental studies are needed to elucidate its precise mechanism of action.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Piperidine derivatives have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that certain piperidine-based compounds possess significant activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Compounds containing piperidine rings are being investigated for their potential in cancer therapies. They may inhibit specific pathways involved in tumor growth and metastasis .

Case Studies

A review of literature highlights several studies focusing on the biological implications of piperidine derivatives:

- Antibacterial Studies : In vitro tests on related piperidine compounds showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, indicating strong antibacterial potential .

- Anticancer Research : A study explored the structure–activity relationship of piperidine derivatives, revealing that modifications to the piperidine structure significantly impact their efficacy against cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Amino-piperidin-1-yl)-1-phenyl-ethanol hydrochloride | Lacks chlorinated phenyl group | Moderate antibacterial activity |

| 2-(4-Amino-piperidin-1-yl)-1-(3-methyl-phenyl)-ethanol hydrochloride | Contains a methyl group instead of chlorine | Reduced potency compared to chlorinated analogs |

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-1-(3-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O.ClH/c14-11-3-1-2-10(8-11)13(17)9-16-6-4-12(15)5-7-16;/h1-3,8,12-13,17H,4-7,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUMVXVJREGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(C2=CC(=CC=C2)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.